Cas no 2171994-06-0 (2-(1-hydroxycyclobutyl)methyl-2-methylbutanal)

2-(1-hydroxycyclobutyl)methyl-2-methylbutanal Chemical and Physical Properties
Names and Identifiers
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- 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal
- EN300-1620386
- 2171994-06-0
- 2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal
-
- Inchi: 1S/C10H18O2/c1-3-9(2,8-11)7-10(12)5-4-6-10/h8,12H,3-7H2,1-2H3
- InChI Key: ZKPVUDQMSLEEIS-UHFFFAOYSA-N
- SMILES: OC1(CC(C=O)(C)CC)CCC1
Computed Properties
- Exact Mass: 170.130679813g/mol
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 37.3Ų
2-(1-hydroxycyclobutyl)methyl-2-methylbutanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1620386-2.5g |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 2.5g |
$2379.0 | 2023-06-04 | ||
Enamine | EN300-1620386-5.0g |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 5g |
$3520.0 | 2023-06-04 | ||
Enamine | EN300-1620386-2500mg |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1620386-10000mg |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1620386-10.0g |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 10g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1620386-0.5g |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 0.5g |
$1165.0 | 2023-06-04 | ||
Enamine | EN300-1620386-0.1g |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 0.1g |
$1068.0 | 2023-06-04 | ||
Enamine | EN300-1620386-5000mg |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 5000mg |
$3273.0 | 2023-09-22 | ||
Enamine | EN300-1620386-1000mg |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1620386-50mg |
2-[(1-hydroxycyclobutyl)methyl]-2-methylbutanal |
2171994-06-0 | 50mg |
$948.0 | 2023-09-22 |
2-(1-hydroxycyclobutyl)methyl-2-methylbutanal Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal
Introduction to 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal (CAS No. 2171994-06-0)
2-(1-hydroxycyclobutyl)methyl-2-methylbutanal, identified by the chemical abstracts service number 2171994-06-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural motif consisting of a cyclobutyl ring substituted with a hydroxyl group, linked to a branched alkyl chain. The presence of both hydroxyl and aldehyde functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of fine chemicals and potential pharmaceutical candidates.
The compound's molecular structure, characterized by the 1-hydroxycyclobutyl moiety, suggests potential applications in the synthesis of more complex molecules. The cyclobutyl ring, being a saturated cyclic hydrocarbon, introduces rigidity and specific spatial orientation to the molecule, which can be exploited in drug design to enhance binding affinity or metabolic stability. The methyl-2-methylbutanal portion of the name indicates a branched aliphatic chain terminating in an aldehyde group, which is a common feature in many bioactive compounds.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in drug discovery. The 1-hydroxycyclobutyl group, in particular, has been studied for its role in modulating enzyme interactions and receptor binding. For instance, derivatives of this scaffold have shown promise in inhibiting certain metabolic enzymes by occupying specific binding pockets. This has spurred interest in synthesizing and characterizing analogs of 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal to explore new pharmacological properties.
In the realm of synthetic organic chemistry, 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal serves as a valuable building block. The hydroxyl group can participate in various reactions such as etherification, esterification, or oxidation, while the aldehyde functionality allows for further derivatization via condensation reactions or reduction to alcohols. These reactivities make it a useful precursor for constructing more intricate molecular architectures. Researchers have leveraged these properties to develop novel synthetic routes that are both efficient and scalable.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. For example, certain derivatives of this scaffold have been investigated for their herbicidal or fungicidal properties. The structural features of 1-hydroxycyclobutyl moieties can influence the interaction with biological targets, making them attractive for designing environmentally friendly crop protection agents. Additionally, the branched aldehyde group can be modified to produce fragrances or flavoring agents with specific olfactory profiles.
From a mechanistic standpoint, understanding the reactivity of 2-(1-hydroxycyclobutyl)methyl-2-methylbutanal has provided insights into broader chemical principles. The influence of the cyclobutyl ring on electron distribution and stereoelectronic effects has been studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies not only enhance our fundamental understanding of organic chemistry but also inform the design of more effective synthetic strategies.
Recent experimental work has demonstrated the utility of this compound in catalytic processes. For instance, its derivatives have been employed as ligands in transition metal-catalyzed reactions, where they facilitate key transformations such as cross-coupling or hydrogenation. The ability to tune reactivity through structural modifications has opened new avenues for developing greener synthetic methodologies that minimize waste and energy consumption.
The pharmaceutical industry has also shown interest in exploring analogs of 2171994-06-0 for their potential therapeutic benefits. Computational screening has identified several derivatives with promising bioactivity profiles against targets associated with neurological disorders or inflammatory conditions. The rigid structure provided by the cyclobutyl ring helps stabilize protein-ligand interactions, which is crucial for achieving high affinity and selectivity.
In conclusion,2-(1-hydroxycyclobutyl)methyl-2-methylbutanal (CAS No. 2171994-06-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug discovery, synthetic chemistry, and material science. As research continues to uncover new functionalities and applications for this molecule and its derivatives, it is poised to remain at the forefront of chemical research for years to come.
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